molecular formula C10H13N5O2 B14010144 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide CAS No. 66974-94-5

4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide

Cat. No.: B14010144
CAS No.: 66974-94-5
M. Wt: 235.24 g/mol
InChI Key: SAEWRXJCWURQQT-UHFFFAOYSA-N
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Description

4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring, which is further substituted with dimethylamino and dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with 1,3-dicarboxamide. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure efficient coupling.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of intermediates and optimize yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted benzene derivatives.

Scientific Research Applications

4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.

    Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide involves its interaction with molecular targets through its diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

  • 4-Dimethylaminobenzene-1,3-dicarboxamide
  • 4-Dimethylaminodiazenylbenzene-1,4-dicarboxamide
  • 4-Dimethylaminodiazenylbenzene-1,2-dicarboxamide

Comparison: 4-Dimethylaminodiazenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications

Properties

CAS No.

66974-94-5

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

4-(dimethylaminodiazenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C10H13N5O2/c1-15(2)14-13-8-4-3-6(9(11)16)5-7(8)10(12)17/h3-5H,1-2H3,(H2,11,16)(H2,12,17)

InChI Key

SAEWRXJCWURQQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)C(=O)N)C(=O)N

Origin of Product

United States

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